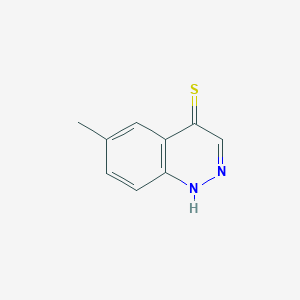

6-Methylcinnoline-4-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

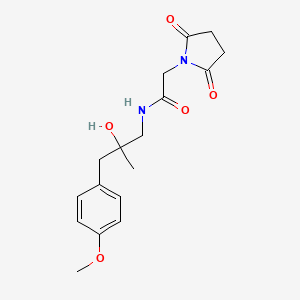

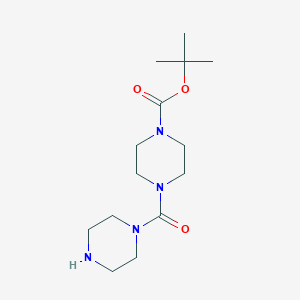

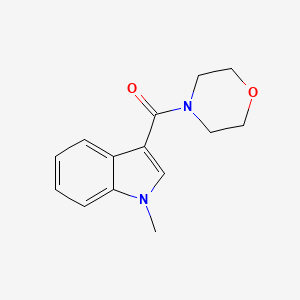

6-Methylcinnoline-4-thiol is a chemical compound with the molecular formula C9H8N2S . It is a type of thiol, which are also known as mercaptans . Thiols are analogous to alcohols and are named in a similar fashion, except the suffix -thiol is used in place of -ol .

Molecular Structure Analysis

The molecular structure of 6-Methylcinnoline-4-thiol consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The InChI representation of the molecule isInChI=1S/C9H8N2S/c1-6-2-3-8-7(4-6)9(12)5-10-11-8/h2-5H,1H3,(H,11,12) . Chemical Reactions Analysis

Thiols, such as 6-Methylcinnoline-4-thiol, can participate in various chemical reactions. One of the most common reactions involving thiols is the thiol-Michael addition reaction . This reaction is a powerful tool in materials science due to its modular “click” nature, allowing for the implementation of this highly efficient, “green” reaction in applications that vary from small molecule synthesis to in situ polymer modifications in biological systems .Physical And Chemical Properties Analysis

6-Methylcinnoline-4-thiol has a molecular weight of 176.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of the molecule are both 176.04081944 g/mol . The topological polar surface area of the molecule is 56.5 Ų .Aplicaciones Científicas De Investigación

Chromatographic Analysis : The compound has been utilized in high-performance liquid chromatography (HPLC) for the analysis of biologically important thiols. This application is significant in pharmaceutical formulations, as demonstrated by Gatti, Cavrini, Roveri, and Pinzauti (1990) in their study on a fluorogenic labeling reagent for HPLC analysis of thiols, including glutathione, cysteine, and others (Gatti, R., Cavrini, V., Roveri, P., & Pinzauti, S., 1990).

Thiol-Click Chemistry : The versatile nature of thiol groups, such as in 6-Methylcinnoline-4-thiol, is leveraged in 'thiol-click chemistry'. This methodology finds applications across chemical, biological, materials, and engineering fields. Hoyle, Lowe, and Bowman (2010) have highlighted the widespread applications of thiol-click chemistry in their review (Hoyle, C., Lowe, A., & Bowman, C., 2010).

Synthesis of Antimicrobial Agents : The compound's potential in synthesizing antimicrobial agents has been explored. Sharma, Hussain, and Amir (2008) studied the synthesis of newer analogues of Quinolin-8-ol, demonstrating 6-Methylcinnoline-4-thiol's role in creating compounds with interesting antibacterial activity (Sharma, J., Hussain, S., & Amir, M., 2008).

Thiol-Dependent Biological Processes : A study by Herzog et al. (2017) on gene expression profiling mentioned the use of thiol-linked alkylation for RNA sequencing, indicating the importance of thiol compounds in understanding RNA transcription, processing, and decay dynamics (Herzog, V. A., Reichholf, B., Neumann, T., Rescheneder, P., Bhat, P., Burkard, T. R., Wlotzka, W., von Haeseler, A., Zuber, J., & Ameres, S. L., 2017).

Thiol-ene Additions in Polymer Synthesis : Türünç and Meier (2010) explored the thiol-ene additions of a renewable platform chemical to develop renewable monomers, showcasing an application in polymer synthesis (Türünç, O., & Meier, M. A. R., 2010).

Methylation Pharmacogenetics : Weinshilboum, Otterness, and Szumlanski (1999) discussed the role of methyltransferase enzymes, including thiopurine methyltransferase, in pharmacogenetics. This study highlights the broader implications of thiol compounds in drug metabolism and toxicity (Weinshilboum, R., Otterness, D. M., & Szumlanski, C. L., 1999).

Mucolytic Activity in Cystic Fibrosis : Yuan et al. (2015) investigated the use of a thiol-modified carbohydrate compound for treating pathologic mucus gel formation in inflamed airways, such as in cystic fibrosis. This study underscores the potential therapeutic applications of thiol compounds in respiratory diseases (Yuan, S., Hollinger, M., Lachowicz-Scroggins, M. E., Kerr, S. C., Dunican, E. M., Daniel, B. M., Ghosh, S., Erzurum, S. C., Willard, B., Hazen, S. L., Huang, X., Carrington, S. D., Oscarson, S., & Fahy, J. V., 2015).

Mecanismo De Acción

Target of Action

Thiols, in general, play a crucial role in various cellular processes, including redox maintenance, xenobiotic detoxification, and resistance to oxidative stress .

Mode of Action

6-Methylcinnoline-4-thiol, as a thiol compound, may interact with its targets through a thiol-mediated transportation pathway . Thiols are known to react rapidly with biological free radicals, acting as good radical scavenging antioxidants . This reaction generates thiyl radicals, which are strong, potentially damaging oxidants that need to be removed for the process to be effective .

Biochemical Pathways

Thiols, including 6-Methylcinnoline-4-thiol, can affect various biochemical pathways. They are involved in enzymatic reactions, apoptosis, detoxification, and antioxidant protection . They also play a role in the oxidation state of glutathione and the extent of protein S-thiolation, acting as a source of superoxide and hydrogen peroxide .

Pharmacokinetics

Thiols in general are known to be involved in various metabolic functions and can undergo reversible oxidation and reduction, contributing to many cell functions .

Result of Action

Thiols are known to play a critical role in maintaining an intracellular reducing environment via the reduction of toxic oxidants . They also facilitate metal ion homeostasis and the detoxification of electrophilic xenobiotics/metabolites .

Action Environment

The action, efficacy, and stability of 6-Methylcinnoline-4-thiol can be influenced by various environmental factors. For instance, the position of the equilibrium in thiol-mediated reactions is strongly affected by steric effects . Moreover, thiol groups are exquisitely sensitive to their local environment .

Propiedades

IUPAC Name |

6-methyl-1H-cinnoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-6-2-3-8-7(4-6)9(12)5-10-11-8/h2-5H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLAOOPSBHWXIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NN=CC2=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylcinnoline-4-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2882037.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2882040.png)

![N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2882049.png)

![N-benzyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2882050.png)

![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2882054.png)